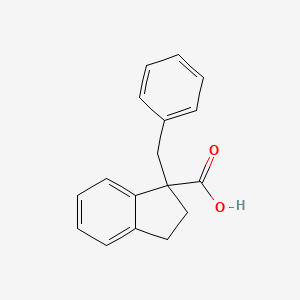![molecular formula C21H15Cl2N5O4S B2712265 2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 361155-74-0](/img/no-structure.png)
2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H15Cl2N5O4S and its molecular weight is 504.34. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antibacterial Potential
The compound has been investigated for its potential as an inhibitor of thymidylate synthase, a key enzyme in DNA synthesis. It shows promise as an antitumor and antibacterial agent. Studies have demonstrated that certain analogues of this compound, particularly those with specific substituents, exhibit significant potency against human thymidylate synthase, indicating potential efficacy in cancer treatment. Additionally, these compounds have been evaluated against various bacterial strains, suggesting their utility as antibacterial agents (Gangjee et al., 1996); (Gangjee et al., 1997).
Crystal Structure Analysis
The crystal structures of compounds related to this chemical have been analyzed to understand their conformation and molecular interactions. Such studies are crucial for drug design, helping to predict how these molecules might interact with biological targets (Subasri et al., 2016); (Subasri et al., 2017).
Synthesis and Characterization
Various derivatives of this compound have been synthesized and characterized, exploring their potential in medicinal chemistry. These studies focus on creating new molecules with potentially improved therapeutic profiles and understanding their chemical properties (Elian et al., 2014); (Taylor & Patel, 1992).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the antimicrobial and anticancer activities of this compound and its derivatives. These evaluations are crucial in determining the potential clinical applications of these molecules. Some derivatives have shown promising results in inhibiting the growth of cancer cells and combating bacterial infections (Alqasoumi et al., 2009); (Hafez et al., 2016).
Drug Design and Development
This compound serves as a template for the design and synthesis of new drugs. Research in this area involves modifying the molecular structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. The goal is to develop novel therapeutic agents for various diseases, including cancer and bacterial infections (Gangjee et al., 2007); (Ghorab et al., 2015).
properties
CAS RN |
361155-74-0 |
|---|---|
Product Name |
2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Molecular Formula |
C21H15Cl2N5O4S |
Molecular Weight |
504.34 |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C21H15Cl2N5O4S/c22-11-1-3-15(14(23)7-11)28-20(30)13-9-24-27-19(13)26-21(28)33-10-18(29)25-12-2-4-16-17(8-12)32-6-5-31-16/h1-4,7-9H,5-6,10H2,(H,24,27)(H,25,29) |
InChI Key |
UPCCSQLYBSWGIV-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=C(C=C(C=C5)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



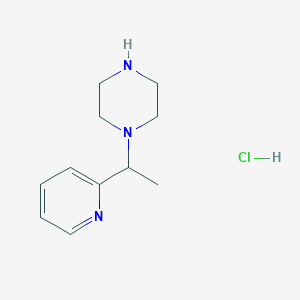
![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)
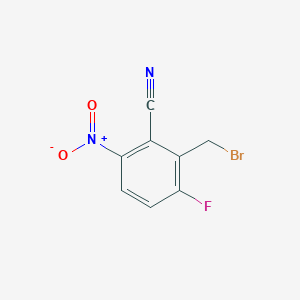
![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)
![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)

![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)
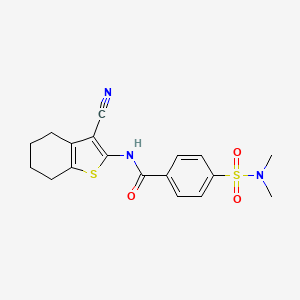
![2-[(2,5-Difluorophenyl)methoxy]pyrimidine](/img/structure/B2712198.png)
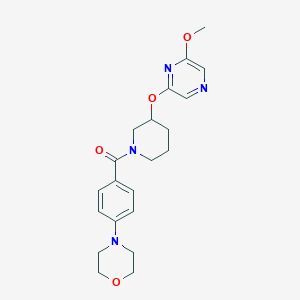
![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
